![molecular formula C17H15N3O B2515367 3,5-diphenyl-1H-pyrrole-2-carbohydrazide CAS No. 314763-96-7](/img/structure/B2515367.png)
3,5-diphenyl-1H-pyrrole-2-carbohydrazide
Overview
Description
3,5-Diphenyl-1H-pyrrole-2-carbohydrazide is a chemical compound with the CAS Number: 314763-96-7 and Linear Formula: C17H15N3O . It has a molecular weight of 277.33 .
Molecular Structure Analysis
The InChI Code for 3,5-diphenyl-1H-pyrrole-2-carbohydrazide is 1S/C17H15N3O/c18-20-17(21)16-14(12-7-3-1-4-8-12)11-15(19-16)13-9-5-2-6-10-13/h1-11,19H,18H2,(H,20,21) .Scientific Research Applications
Antifungal and Antimicrobial Agents
Substituted 3,4-dimethyl-1H-pyrrole-2-carboxamides and carbohydrazide analogues have been synthesized as potential antifungal and antimicrobial agents .
Proteomics Research
This compound is used in proteomics research, which is the large-scale study of proteins, particularly their structures and functions .
Cytogenetic and Oxidative Effects
The compound has been used in research to study its cytogenetic and oxidative effects .
Biological Activities
Pyrrolopyrazine derivatives, which include a pyrrole ring, have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Biochemical Research
The compound is used in biochemical research, particularly in the study of proteomics .
Antitumor Activity
Some derivatives of the compound have shown promising antitumor activity .
Kinase Inhibitory Activity
Pyrrolopyrazine derivatives, which include a pyrrole ring, have shown activity on kinase inhibition .
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, have been shown to interact with their targets, leading to various changes in cellular functions .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to affect a wide range of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds, such as indole derivatives, have been found to exhibit a wide range of biological activities, indicating that they can cause various molecular and cellular changes .
properties
IUPAC Name |
3,5-diphenyl-1H-pyrrole-2-carbohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c18-20-17(21)16-14(12-7-3-1-4-8-12)11-15(19-16)13-9-5-2-6-10-13/h1-11,19H,18H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWDOOBDYREQEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N2)C(=O)NN)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501330914 | |
Record name | 3,5-diphenyl-1H-pyrrole-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501330914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
18.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47201215 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3,5-diphenyl-1H-pyrrole-2-carbohydrazide | |
CAS RN |
314763-96-7 | |
Record name | 3,5-diphenyl-1H-pyrrole-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501330914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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